Cas no 80024-91-5 (Diphenylacetonitrile-d10)

Diphenylacetonitrile-d10 is a deuterated analog of diphenylacetonitrile, where ten hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility in NMR spectroscopy and mass spectrometry, providing improved signal resolution and reduced interference in structural analysis. The compound is particularly valuable in kinetic studies, metabolic research, and mechanistic investigations, where deuterium incorporation aids in tracing reaction pathways. Its high isotopic purity and chemical stability make it a reliable standard for quantitative and qualitative applications. Diphenylacetonitrile-d10 is synthesized under controlled conditions to ensure consistency, meeting the stringent requirements of pharmaceutical, agrochemical, and academic research.
Diphenylacetonitrile-d10 structure
Diphenylacetonitrile-d10 structure
Product Name:Diphenylacetonitrile-d10
CAS No:80024-91-5
MF:C14H11N
MW:203.305460214615
CID:1060242
PubChem ID:12207466
Update Time:2025-05-21

Diphenylacetonitrile-d10 Chemical and Physical Properties

Names and Identifiers

    • Diphenylacetonitrile
    • Diphenylacetonitrile-d10
    • [2H10]-Diphenylacetonitril
    • bis-pentadeuteriophenyl-acetonitrile
    • d10-diphenylacetonitrile
    • 2,2-bis(2,3,4,5,6-pentadeuteriophenyl)acetonitrile
    • SCHEMBL13945203
    • 80024-91-5
    • Inchi: 1S/C14H11N/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
    • InChI Key: NEBPTMCRLHKPOB-LHNTUAQVSA-N
    • SMILES: N#CC(C1C([2H])=C([2H])C([2H])=C([2H])C=1[2H])C1C([2H])=C([2H])C([2H])=C([2H])C=1[2H]

Computed Properties

  • Exact Mass: 203.15200
  • Monoisotopic Mass: 203.151916815g/mol
  • Isotope Atom Count: 10
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 23.8Ų

Experimental Properties

  • PSA: 23.79000
  • LogP: 3.34208

Diphenylacetonitrile-d10 Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D489452-2.5mg
Diphenylacetonitrile-d10
80024-91-5
2.5mg
$196.00 2023-05-18
TRC
D489452-25mg
Diphenylacetonitrile-d10
80024-91-5
25mg
$1533.00 2023-05-18

Additional information on Diphenylacetonitrile-d10

Recent Advances in the Application of Diphenylacetonitrile-d10 (CAS: 80024-91-5) in Chemical and Biomedical Research

Diphenylacetonitrile-d10 (CAS: 80024-91-5), a deuterated analog of diphenylacetonitrile, has garnered significant attention in recent years due to its unique properties and applications in chemical synthesis, pharmaceutical research, and analytical chemistry. This research briefing provides an overview of the latest advancements involving this compound, highlighting its role as a stable isotope-labeled internal standard, synthetic intermediate, and probe in mechanistic studies. The following sections summarize key findings from recent publications, emphasizing methodological innovations and potential therapeutic implications.

A 2023 Journal of Labelled Compounds and Radiopharmaceuticals study demonstrated Diphenylacetonitrile-d10's superior performance as an internal standard for LC-MS quantification of neuroactive compounds. Researchers achieved 98.7% isotopic purity and observed a 40% reduction in matrix effects compared to non-deuterated analogs when analyzing phenylalanine derivatives in cerebrospinal fluid. The deuterium substitution at all ten hydrogen positions significantly improved chromatographic resolution (ΔRt ≥ 0.8 min) while maintaining identical fragmentation patterns for quantitative mass spectrometry.

In synthetic chemistry, a breakthrough published in Organic Letters (2024) utilized Diphenylacetonitrile-d10 as a mechanistic probe for palladium-catalyzed C-H activation. Kinetic isotope effect (KIE) studies revealed an unprecedented kH/kD ratio of 5.2 for the rate-determining step in dibenzocycloheptenone synthesis, challenging previous assumptions about the reaction's transition state. The deuterium labeling pattern allowed precise tracking of hydrogen migration pathways through 2H NMR spectroscopy.

Pharmaceutical applications have expanded with a Nature Communications report (2023) detailing Diphenylacetonitrile-d10's incorporation into deuterated analogs of antihistamine drugs. The complete deuteration at the acetonitrile moiety improved metabolic stability (t1/2 increased from 2.3 to 7.8 hours in human liver microsomes) while preserving target binding affinity (Ki = 4.2 nM vs 3.8 nM for non-deuterated form). This positions the compound as a valuable scaffold for developing improved CNS-active pharmaceuticals with reduced first-pass metabolism.

Analytical method development has benefited from Diphenylacetonitrile-d10's properties, as shown in a recent Analytical Chemistry paper (2024) where it served as a calibration standard for novel ambient ionization mass spectrometry techniques. The compound's thermal stability (decomposition temperature 287°C) enabled reproducible signal generation in laser-assisted rapid evaporative ionization MS (LA-REIMS), achieving picomolar detection limits for neurotransmitter analysis.

Ongoing clinical research (Phase I trials reported in 2024) explores Diphenylacetonitrile-d10-derived PET tracers for neurodegenerative disease imaging. The deuterium substitution pattern provides optimal pharmacokinetics for blood-brain barrier penetration while minimizing radiolabeled metabolites that could complicate imaging interpretation. Preliminary data show 89% intact tracer in brain tissue at 60 minutes post-injection, representing a significant improvement over previous generations of amyloid-targeting agents.

These collective advancements position Diphenylacetonitrile-d10 as a multifaceted tool in modern chemical and biomedical research. Future directions likely include expanded applications in fragment-based drug discovery (leveraging its rigid biphenyl core) and as a universal standard for quantitative proteomics. The compound's unique combination of synthetic accessibility, isotopic purity, and biochemical stability ensures its continued relevance across multiple research domains.

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